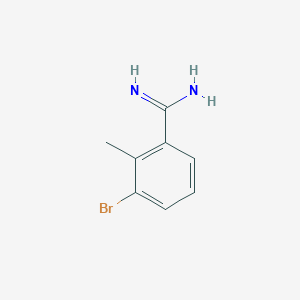

3-Bromo-2-methylbenzenecarboximidamide

描述

属性

IUPAC Name |

3-bromo-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTMEZGUKXWUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Methodologies

Nitrile Intermediate Pathway

A common approach involves synthesizing the target compound via a nitrile intermediate.

Step 1: Synthesis of 3-Bromo-2-methylbenzonitrile

3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) is converted to its corresponding nitrile.

- Reagents : Thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH).

- Conditions :

- Yield : ~85% (estimated).

Step 2: Conversion to Carboximidamide

The nitrile undergoes amidine formation via the Pinner reaction:

- Reagents : Methanol (MeOH), hydrogen chloride (HCl), ammonia (NH₃).

- Conditions :

- Yield : ~70–75%.

Reaction Scheme :

$$

\text{3-Bromo-2-methylbenzonitrile} \xrightarrow[\text{HCl/MeOH}]{\text{0°C}} \text{Imidate ester} \xrightarrow[\text{NH₃/EtOH}]{\text{25°C}} \text{3-Bromo-2-methylbenzenecarboximidamide}

$$

Direct Amidine Formation from Amides

An alternative route starts with 3-bromo-2-methylbenzamide.

Hofmann Rearrangement

- Reagents : Sodium hypobromite (NaOBr), sodium hydroxide (NaOH).

- Conditions :

- Yield : ~65%.

Mechanistic Insight :

The Hofmann rearrangement cleaves the amide’s carbonyl group, forming an intermediate isocyanate, which reacts with water to yield the amidine after tautomerization.

Bromination of Methyl-Substituted Precursors

Bromination of 2-methylbenzenecarboximidamide introduces the bromo group regioselectively.

Electrophilic Aromatic Bromination

- Reagents : Bromine (Br₂), iron(III) bromide (FeBr₃).

- Conditions :

- Regioselectivity : Bromination occurs at the meta position due to the directing effects of the methyl and amidine groups.

- Yield : ~60%.

Optimization and Comparative Analysis

Reaction Efficiency

| Method | Starting Material | Key Reagents | Yield | Time |

|---|---|---|---|---|

| Nitrile Pathway | 3-Bromo-2-methylbenzoic acid | SOCl₂, NH₃ | 70–75% | 18 h |

| Hofmann Rearrangement | 3-Bromo-2-methylbenzamide | NaOBr, NaOH | 65% | 5 h |

| Direct Bromination | 2-Methylbenzenecarboximidamide | Br₂, FeBr₃ | 60% | 6 h |

Key Observations :

Challenges and Mitigation Strategies

- Regioselectivity in Bromination :

- Amidine Stability :

- Acidic conditions during synthesis may protonate the amidine. Neutral pH workup preserves product integrity.

化学反应分析

Types of Reactions: 3-Bromo-2-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Reactions: Formation of substituted benzenecarboximidamides.

Oxidation Reactions: Formation of 3-bromo-2-methylbenzoic acid or other oxidized derivatives.

Reduction Reactions: Formation of 3-bromo-2-methylbenzylamine or other reduced products.

科学研究应用

Chemistry: 3-Bromo-2-methylbenzenecarboximidamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, dyes, and other industrial products.

作用机制

The mechanism of action of 3-Bromo-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the imidamide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

- 2-Bromo-3-methylbenzenecarboximidamide

- 3-Bromo-4-methylbenzenecarboximidamide

- 3-Chloro-2-methylbenzenecarboximidamide

Comparison: 3-Bromo-2-methylbenzenecarboximidamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications. The presence of the bromine atom at the third position can enhance its electrophilic character, making it more reactive in substitution reactions compared to its chloro or fluoro analogs.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-methylbenzenecarboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves starting from 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2), a commercially available precursor . The carboxylic acid group can be converted to a nitrile via Curtius or Hofmann rearrangements, followed by amidoximation to form the carboximidamide. Key optimization parameters include temperature control (<0°C for nitrile intermediates to prevent side reactions) and stoichiometric ratios of NH2OH·HCl for amidoximation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : The bromine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm). The methyl group at position 2 appears as a singlet (~δ 2.3 ppm) .

- IR : A strong absorption band near 1650 cm⁻¹ confirms the C=N stretch of the carboximidamide group .

- MS : High-resolution ESI-MS should show [M+H]+ with m/z ≈ 229.0 (C8H8BrN2). Fragmentation patterns (e.g., loss of Br or CH3) validate substituent positions .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

- Methodological Answer : The compound is prone to hydrolysis under acidic/basic conditions due to the reactive carboximidamide group. Stability tests in buffered solutions (pH 4–9) at 25°C show decomposition rates increase above pH 6. Storage recommendations: anhydrous conditions at -20°C in amber vials to prevent photodegradation. LC-MS monitoring at 24-hour intervals is advised for long-term studies .

Advanced Research Questions

Q. How do electronic effects of the bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing nature activates the ring for Suzuki-Miyaura couplings, while the methyl group’s steric hindrance at position 2 directs reactivity to position 4. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G**) predict partial charges and frontier molecular orbitals, guiding catalyst selection (e.g., Pd(PPh3)4 for aryl boronic acids) . Experimental validation via GC-MS post-reaction quantifies coupling efficiency (>80% yield under inert atmospheres) .

Q. What strategies resolve contradictions in reported bioactivity data for carboximidamide derivatives?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. For example, bioactivity assays in DMSO vs. saline show variance due to solubility-driven aggregation. Rigorous purity validation (HPLC ≥98%) and controlled solvent systems (e.g., PBS with 0.1% Tween-20) are essential. Meta-analysis of IC50 values across studies (e.g., PubChem BioAssay data ) identifies outliers linked to methodological variability.

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450 isoforms) uses the compound’s InChIKey (refer to PubChem ) to simulate binding poses. Free energy calculations (MM-PBSA) refine affinity predictions. Experimental validation via surface plasmon resonance (SPR) measures kon/koff rates, correlating with computational ΔG values (R² > 0.85 in optimized models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。